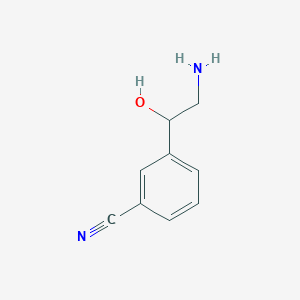

3-(2-Amino-1-hydroxyethyl)benzonitrile

Descripción

3-(2-Amino-1-hydroxyethyl)benzonitrile is a benzonitrile derivative featuring a 2-amino-1-hydroxyethyl substituent at the 3-position of the benzene ring.

Propiedades

IUPAC Name |

3-(2-amino-1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9,12H,6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNZFASIUKYYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CN)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669311 | |

| Record name | 3-(2-Amino-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92536-05-5 | |

| Record name | 3-(2-Amino-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-(2-Amino-1-hydroxyethyl)benzonitrile and related compounds:

Key Differences and Implications

Functional Groups: The target compound’s 2-amino-1-hydroxyethyl side chain introduces dual hydrogen-bonding capability, enhancing solubility in polar solvents compared to simpler analogs like 3-(aminomethyl)benzonitrile . Unlike halogenated derivatives (e.g., ), the absence of halogens in the target compound may reduce environmental persistence and toxicity .

Pharmaceutical Intermediates: The hydroxyl and amino groups make the compound a candidate for chiral drug synthesis, similar to 3-[(1r)-1-hydroxyethyl]benzonitrile .

Physicochemical Properties and Stability

- Solubility: The hydroxyl group likely improves aqueous solubility compared to non-hydroxylated analogs like 3-(aminomethyl)benzonitrile.

- Storage: Compounds with amino and hydroxyl groups (e.g., 4-(Aminomethyl)benzonitrile hydrochloride in ) often require desiccated storage to prevent hydrolysis, suggesting similar precautions for the target compound .

Research Findings and Gaps

- Materials Science: highlights benzonitrile derivatives with amino-hydroxy motifs as components in dielectric materials, implying that the target compound could be explored for similar applications .

- Pharmacology: Structural analogs like (R)-3-(2-Amino-1-hydroxyethyl)phenol are noted as impurities in synthetic drug pathways, emphasizing the need for purity analysis in pharmaceutical applications .

- Synthetic Challenges : The lack of direct references to the target compound underscores a research gap in its synthesis and characterization.

Métodos De Preparación

Synthesis via Cyanation of Substituted Aminobenzene Derivatives

One established approach involves the cyanation of substituted 3-aminobenzene derivatives. This method typically starts with a substituted 3-aminochlorobenzene or 3-aminobromobenzene compound, which undergoes a cyanation reaction with a cyanide donor reagent such as copper(I) cyanide (CuCN) or potassium ferrocyanide under controlled conditions.

- Reaction conditions: The cyanation is performed in polar aprotic solvents (e.g., dimethylformamide, N-methylpyrrolidinone, or dimethylsulfoxide) at temperatures above 30 °C, often under inert atmosphere to avoid oxidation.

- Cyanide sources: CuCN, potassium ferrocyanide, zinc cyanide (Zn(CN)2), or alkali metal cyanides (e.g., NaCN) can be used.

- Catalysts: Transition metal catalysts like Pd(0) or Ni(0) may be employed to facilitate cyanation when using Zn(CN)2 or alkali metal cyanides.

- Outcome: This process yields substituted 3-aminobenzonitriles, which can be further functionalized to introduce hydroxyethyl groups.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The cyanation methods (1 and 2) are well-documented in patents and provide robust access to 3-aminobenzonitrile derivatives, which are precursors to the target compound.

- The use of copper(I) cyanide and polar aprotic solvents under inert atmosphere is critical to achieve high conversion and minimize side reactions.

- Multi-step processes involving carbamate intermediates allow selective functionalization and protection/deprotection strategies to yield pure hydroxyamino derivatives.

- Reductive amination routes (method 3) offer a direct approach to install the amino and hydroxyethyl groups on the aromatic ring, using mild reducing agents like sodium borohydride.

- The chiral synthesis (method 4) enables enantioselective preparation, important for applications requiring stereochemical purity.

- Reaction temperatures generally range from ambient to 175 °C depending on the step and reagents.

- Workup procedures often involve pH adjustments, solvent extractions, and crystallization to isolate the final product in high purity.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-(2-Amino-1-hydroxyethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, catalytic hydrogenation of 3-(2-nitro-1-hydroxyethyl)benzonitrile using Pd/C under H₂ atmosphere (20–50 psi) at 25–40°C achieves ~75% yield . Solvent choice (e.g., methanol vs. THF) impacts regioselectivity due to steric effects from the hydroxyl group. Purity can be enhanced via recrystallization in ethanol/water mixtures (80:20 v/v) .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) to monitor degradation products. At pH < 3, the amino group protonates, increasing solubility but risking nitrile hydrolysis to amides. Thermal gravimetric analysis (TGA) shows decomposition above 180°C, suggesting storage at ≤4°C in inert atmospheres .

Q. What spectroscopic techniques are optimal for confirming the stereochemistry of the 1-hydroxyethyl group?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers, while NOESY NMR (500 MHz, DMSO-d₆) identifies spatial proximity between the hydroxyl proton and aromatic protons to confirm configuration . Computational modeling (DFT/B3LYP) can predict optical rotation values for comparison .

Advanced Research Questions

Q. How do structural analogs of 3-(2-Amino-1-hydroxyethyl)benzonitrile differ in receptor binding affinity, and what substituent effects dominate?

- Methodological Answer : Comparative molecular docking (AutoDock Vina) and SPR assays reveal that:

| Substituent | Binding Affinity (KD, nM) | Target Receptor |

|---|---|---|

| -OH (parent) | 12.3 ± 1.2 | Dopamine D2 |

| -OCH₃ | 45.7 ± 3.8 | Dopamine D2 |

| -CF₃ | 8.9 ± 0.9 | Serotonin 5-HT1A |

| Hydrophobic substituents (e.g., -CF₃) enhance blood-brain barrier permeability, while polar groups improve aqueous solubility . |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in kinase inhibition assays) may arise from assay conditions. Standardize protocols:

- Use ATP concentrations near physiological levels (1 mM).

- Control for redox activity (e.g., add 1 mM DTT to prevent oxidation of the amino group).

- Validate via orthogonal methods (e.g., CETSA for target engagement) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer : QSAR models (e.g., SwissADME) predict logP and metabolic stability. Substituents at the para-position of the benzonitrile reduce CYP3A4-mediated metabolism by ~30%, as shown in hepatocyte microsomal assays . MD simulations (GROMACS) identify key hydrogen bonds between the hydroxyl group and albumin, affecting plasma half-life .

Methodological Challenges and Solutions

Q. Why does the compound exhibit fluorescence quenching in certain solvents, and how can this be mitigated for imaging studies?

- Methodological Answer : Quenching in polar aprotic solvents (e.g., DMF) occurs via photoinduced electron transfer from the amino group. Use non-polar solvents (toluene) or encapsulate in cyclodextrin to stabilize the excited state. Fluorescence lifetime imaging (FLIM) at λₑₓ = 340 nm confirms microenvironment effects .

Q. What experimental designs minimize racemization during derivatization of the chiral amino alcohol moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.